molecular formula C8H5ClFN3 B1387713 2-Chloro-7-fluoroquinazolin-4-amine CAS No. 1107695-02-2

2-Chloro-7-fluoroquinazolin-4-amine

Cat. No.: B1387713
CAS No.: 1107695-02-2
M. Wt: 197.6 g/mol
InChI Key: FZZMTSNZRBFGGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine has been reported in the literature . The compound was synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps including cyclization, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

The 2-chloro-7-fluoroquinazolin-4-amine molecule contains a total of 19 bond(s). There are 14 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 primary amine(s) (aromatic), and 1 Pyrimidine(s) .

Safety and Hazards

The safety data sheet for 2-Chloro-7-fluoroquinazolin-4-amine indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Mechanism of Action

Target of Action

It is synthesized from 2-amino-4-fluoro benzoic acid and urea , which suggests it may interact with enzymes or receptors that bind to these molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-7-fluoroquinazolin-4-amine . These factors can affect the compound’s solubility, stability, and interactions with its targets.

Biochemical Analysis

Biochemical Properties

2-Chloro-7-fluoroquinazolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis. Additionally, it interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of kinase activity, resulting in the disruption of cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound maintains its efficacy over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as adenosine triphosphate also plays a role in its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-chloro-7-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZMTSNZRBFGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653124
Record name 2-Chloro-7-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107695-02-2
Record name 2-Chloro-7-fluoro-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107695-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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